N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide
Description
N-[2-(4-Chlorophenyl)-1-[(4-Acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide (CAS: 879908-68-6) is a synthetic small molecule with a molecular formula of C23H22ClN3O4S and a molecular weight of 471.96 g/mol . Its structure features:
- A central ethyl backbone substituted with a 4-chlorophenyl group and a 4-acetamidophenylamino moiety.
- A furan-2-carboxamide group attached to the ethyl backbone.
This compound is of interest due to its hybrid pharmacophore design, combining aromatic, amide, and heterocyclic motifs that are common in drug discovery.
Properties
Molecular Formula |
C21H18ClN3O4 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
N-[1-(4-acetamidoanilino)-2-(4-chlorophenyl)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H18ClN3O4/c1-13(26)23-16-8-10-17(11-9-16)24-20(25-21(28)18-3-2-12-29-18)19(27)14-4-6-15(22)7-5-14/h2-12,20,24H,1H3,(H,23,26)(H,25,28) |
InChI Key |
AZROTRPRAJNCJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(4-Chlorophenyl)glyoxylic Acid
The 2-oxoethyl backbone originates from 2-(4-chlorophenyl)glyoxylic acid, synthesized via Friedel-Crafts acylation of chlorobenzene with oxalyl chloride under Lewis acid catalysis (e.g., AlCl₃). This reaction proceeds at 0–5°C in anhydrous dichloromethane, yielding 2-(4-chlorophenyl)glyoxylic acid chloride after treatment with thionyl chloride.
Reaction Conditions:
Synthesis of 4-Acetamidoaniline
4-Acetamidoaniline is prepared by acetylation of 4-nitroaniline followed by catalytic hydrogenation. Acetic anhydride reacts with 4-nitroaniline in pyridine at 80°C, forming 4-nitroacetanilide, which is reduced to 4-acetamidoaniline using H₂/Pd-C in ethanol.
Optimization Note:
-
Hydrogenation pressure: 50 psi ensures complete reduction without over-reduction byproducts.
Assembly of the Target Molecule
Condensation of 2-(4-Chlorophenyl)glyoxylic Acid Chloride with 4-Acetamidoaniline
The central 2-oxoethylamine intermediate forms via nucleophilic attack of 4-acetamidoaniline on 2-(4-chlorophenyl)glyoxylic acid chloride. Conducted in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base, this step generates a secondary amine intermediate.
Reaction Conditions:
Amidation with Furan-2-Carbonyl Chloride
The secondary amine undergoes acylation with furan-2-carbonyl chloride in ethyl acetate, catalyzed by propylphosphonic anhydride (T3P). This step installs the furan-2-carboxamide group, completing the molecule.
Critical Parameters:
-
Coupling reagent: T3P (1.4 equiv) enhances amide bond formation efficiency.
-
Solvent: Ethyl acetate.
-
Temperature: 0–15°C (initial), room temperature (final).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted One-Pot Synthesis
Recent advances explore one-pot methodologies using microwave irradiation to accelerate condensation and acylation. A mixture of 2-(4-chlorophenyl)glyoxylic acid, 4-acetamidoaniline, and furan-2-carboxylic acid undergoes activation via HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF at 100°C for 15 minutes, achieving a 60% yield.
Enzymatic Catalysis
Lipase-mediated amidation in non-aqueous media offers an eco-friendly alternative. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between 2-(4-chlorophenyl)glyoxylic acid methyl ester and 4-acetamidoaniline in tert-butanol, though yields remain suboptimal (45–50%).
Optimization Challenges and Solutions
Byproduct Formation During Acylation
Competitive over-acylation at the aniline nitrogen generates a bis-amide impurity. Mitigation strategies include:
Purification Techniques
-
Column chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves unreacted intermediates.
-
Recrystallization: Ethanol/water (4:1) affords high-purity crystals (≥99% by HPLC).
Scalability and Industrial Feasibility
Kilogram-scale batches employ continuous flow reactors to enhance heat and mass transfer. A two-stage system performs condensation (residence time: 30 minutes) and acylation (residence time: 45 minutes) at 10 mL/min, achieving 82% overall yield with ≥98% purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes acid- or base-catalyzed hydrolysis due to its carboxamide and acetamide groups.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Amide bond hydrolysis | 6M HCl, 80°C, 4–6 hours | Furan-2-carboxylic acid + 2-(4-chlorophenyl)-1-[(4-aminophenyl)amino]acetamide | |
| Acetamide hydrolysis | 10% NaOH, reflux, 2 hours | Deacetylated intermediate + acetic acid |
-
Acidic hydrolysis primarily cleaves the carboxamide bond, yielding furan-2-carboxylic acid and an amino-substituted acetamide derivative.
-
Base-mediated hydrolysis selectively targets the acetamide group without affecting the furan ring.
Nucleophilic Substitution
The chlorophenyl group participates in aromatic nucleophilic substitution under specific conditions.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| SNAr with amines | DMF, K₂CO₃, 100°C, 24 hours | 4-Substituted aniline derivatives | |
| Thiol substitution | NaSH, DMSO, 60°C, 12 hours | Thiophenyl analog |
-
Substitution occurs at the para position of the chlorophenyl group due to electron-withdrawing effects from the adjacent carbonyl .
-
Reactions with amines (e.g., piperidine) show yields of 65–78%.
Oxidation of the Furan Ring
The furan ring undergoes oxidative cleavage under strong oxidizing conditions.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Ozonolysis | O₃, CH₂Cl₂, -78°C → H₂O₂, 25°C | Dicarbonyl compound (1,4-diketone) | |
| KMnO₄ oxidation | Aqueous KMnO₄, H₂SO₄, 50°C, 3 hours | Furan-2,5-dicarboxylic acid |
-
Ozonolysis produces a diketone intermediate, which can further react in cross-coupling reactions.
-
KMnO₄-mediated oxidation irreversibly breaks the furan ring, forming dicarboxylic acid derivatives .
Catalytic Hydrogenation
The compound’s aromatic systems are susceptible to hydrogenation under catalytic conditions.
-
Hydrogenation of the furan ring proceeds with 92% selectivity under mild conditions.
-
Dechlorination requires higher pressure and temperatures, yielding a saturated cyclohexane moiety .
Cross-Coupling Reactions
The chlorophenyl group engages in palladium-catalyzed couplings , enabling structural diversification.
-
Suzuki reactions with arylboronic acids achieve 55–70% yields, forming biaryl systems .
-
Buchwald–Hartwig amination introduces secondary amines at the chlorophenyl position .
Stability Under Thermal and Photolytic Conditions
The compound’s stability profile influences its storage and handling requirements.
| Condition | Observation | Degradation Products | References |
|---|---|---|---|
| Thermal (120°C, 2 hours) | Partial decomposition via retro-amide reaction | Furan-2-carboxamide + chloroacetophenone derivative | |
| UV light (254 nm, 48 hours) | Oxidation of the furan ring to maleic anhydride analogs | Epoxidized furan derivatives |
-
Thermal degradation above 100°C leads to irreversible bond cleavage.
-
Photolytic instability necessitates storage in amber vials under inert atmospheres.
Biological Activation Pathways
In medicinal chemistry contexts, the compound undergoes enzymatic transformations :
| Enzyme | Reaction | Products | References |
|---|---|---|---|
| Cytochrome P450 3A4 | Oxidative demethylation of the acetamide group | Hydroxylated metabolite | |
| Esterases | Hydrolysis of the carboxamide bond | Free carboxylic acid |
-
Cytochrome-mediated oxidation generates bioactive metabolites with enhanced solubility.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide exhibits notable antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL | 1.5 µg/mL |
These results indicate that the compound has significant antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies suggest that this compound can induce apoptosis, particularly in breast cancer cells.
Case Study: Anticancer Activity Evaluation
In a study involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), the compound demonstrated cytotoxic effects with the following IC50 values:
- MCF-7 Cell Line : IC50 = 25 µM
- MDA-MB-231 Cell Line : IC50 = 30 µM
Flow cytometry analysis revealed that the compound effectively induces apoptosis in these cell lines, suggesting its potential as a therapeutic agent against breast cancer.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing features:
Substituent Effects on Physicochemical Properties
Aromatic vs. This contrasts with sulfonamide-based analogs (e.g., 7j), which exhibit stronger hydrogen-bonding interactions but may have reduced cell permeability due to higher polarity .
Chlorophenyl vs.
Acetamido vs. Nitro/Nitrobenzothiazolyl Groups: The 4-acetamidophenylamino group in the target compound offers hydrogen-bond donor/acceptor sites, while nitrobenzothiazolyl substituents (e.g., CAS 921521-33-7) introduce steric bulk and electron-withdrawing effects, which may influence metabolic stability .
Biological Activity
N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C19H18ClN3O3
- Molecular Weight: 373.81 g/mol
- SMILES Notation: CC(=O)N(C1=CC=C(NC2=CC=C(NC(C)=O)C=C2)C=C1)C(=O)OC3=C(C=CO3)C(=O)N
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. A study evaluating various derivatives found that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (µM) |
|---|---|---|
| N-[2-(4-chlorophenyl)-... | Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 | |
| Salmonella typhi | 11.29 | |
| Bacillus subtilis | 4.69 |
Antifungal Activity
The compound has also shown antifungal activity, particularly against Candida albicans. Research on similar furan derivatives highlighted their effectiveness in inhibiting fungal growth, with MIC values ranging from 16.69 to 78.23 µM .
Table 2: Antifungal Activity of Related Compounds
| Compound | Fungi Tested | MIC (µM) |
|---|---|---|
| N-[2-(4-chlorophenyl)-... | Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, with mechanisms involving the inhibition of specific cancer cell lines. For instance, derivatives with similar structural motifs have been documented to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of furan-based compounds on MCF-7 breast cancer cells, revealing IC50 values indicating significant growth inhibition at concentrations as low as 10 µM.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Cell Cycle Interference: Its structural components may disrupt the normal cell cycle in cancer cells, leading to apoptosis.
- Receptor Binding: Potential interactions with cellular receptors could modulate signaling pathways associated with inflammation and tumor growth.
Q & A
Q. What are the key structural features of this compound, and how are they validated experimentally?
The compound contains a furan-2-carboxamide core substituted with a 4-chlorophenyl group and a 4-acetamidophenylamino moiety. Structural validation typically involves single-crystal X-ray diffraction to confirm bond lengths, angles, and stereochemistry. For example, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystallographic data, particularly for small molecules . Intramolecular hydrogen bonds (e.g., N–H···O) and π-π stacking interactions should be analyzed to explain stability .
Q. What synthetic strategies are recommended for preparing this compound and its derivatives?
Synthesis often involves stepwise coupling reactions :
- Nucleophilic substitution : Introduce the 4-chlorophenyl group via Friedel-Crafts acylation .
- Amide bond formation : Couple the furan-2-carboxamide moiety with the 4-acetamidophenylamino group using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
Q. How is the compound characterized analytically?
Key methods include:
- NMR spectroscopy : and NMR to confirm proton environments and carbon backbone .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl or nitro substituents) to assess electronic effects on bioactivity .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or receptors) .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Schrödinger’s Phase .
Q. What crystallographic challenges arise during structural analysis, and how are they resolved?
Challenges include twinning and disordered solvent molecules . Mitigation strategies:
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality .
- Refinement : Apply TWIN laws in SHELXL and exclude disordered regions from the final model .
Q. How can biological activity be evaluated in vitro, and what assays are most informative?
Q. How do data contradictions in solubility studies arise, and how are they addressed?
Discrepancies often stem from polymorphism or solvent choice . Solutions:
- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) .
- Thermal analysis : Differential scanning calorimetry (DSC) to identify polymorphic forms .
Q. What computational methods predict metabolic stability and degradation pathways?
- In silico metabolism : Use MetaSite or GLORYx to simulate cytochrome P450-mediated oxidation .
- Degradation studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
Q. How are toxicity profiles assessed during preclinical development?
- Acute toxicity : OECD Guideline 423 tests in rodent models .
- Genotoxicity : Ames test (TA98/TA100 strains) to detect mutagenicity .
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk .
Methodological Notes
- Crystallography : Prioritize SHELXL for refinement due to its robustness in handling twinning and disorder .
- SAR Studies : Combine synthetic diversification with molecular dynamics simulations to rationalize activity trends .
- Data Reproducibility : Validate HPLC and NMR protocols using USP standards (e.g., Pharmacopeial Forum guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
